
Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) is a coordination compound that features a nickel(II) ion coordinated to two N-salicylidene-2,3,4-trifluoroaniline ligands. This compound is of interest due to its unique structural and electronic properties, which make it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) typically involves the reaction of nickel(II) salts with N-salicylidene-2,3,4-trifluoroaniline under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic structure.
Reduction: Reduction reactions can alter the oxidation state of the nickel ion, affecting the compound’s properties.
Substitution: Ligand substitution reactions can occur, where the N-salicylidene-2,3,4-trifluoroaniline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of nickel(III) complexes, while reduction could result in nickel(I) complexes. Substitution reactions yield new coordination compounds with different ligands.
科学研究应用
Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, such as polymerization and cross-coupling reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: The compound is utilized in the development of advanced materials, including conductive polymers and electronic devices.
作用机制
The mechanism by which Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel ion acts as a central metal, providing a site for catalytic activity. The N-salicylidene-2,3,4-trifluoroaniline ligands stabilize the nickel ion and influence its electronic properties, enhancing its reactivity.
相似化合物的比较
Similar Compounds
- Bis(N-salicylidene-2,3,4-trifluoroaniline)-copper(II)
- Bis(N-salicylidene-2,3,4-trifluoroaniline)-zinc(II)
- Bis(N-salicylidene-2,3,4-trifluoroaniline)-cobalt(II)
Uniqueness
Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) is unique due to its specific coordination environment and the electronic properties imparted by the nickel ion. Compared to similar compounds with different metal centers, it exhibits distinct catalytic activity and stability, making it particularly valuable in certain applications.
属性
IUPAC Name |
nickel;2-[(2,3,4-trifluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H8F3NO.Ni/c2*14-9-5-6-10(13(16)12(9)15)17-7-8-3-1-2-4-11(8)18;/h2*1-7,18H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKINZEVQNRGXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C(=C(C=C2)F)F)F)O.C1=CC=C(C(=C1)C=NC2=C(C(=C(C=C2)F)F)F)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
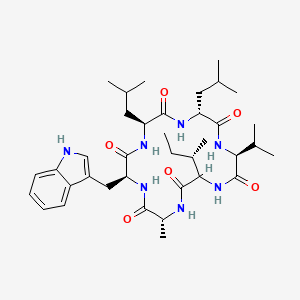
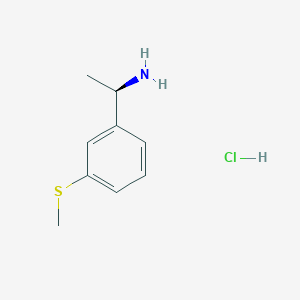
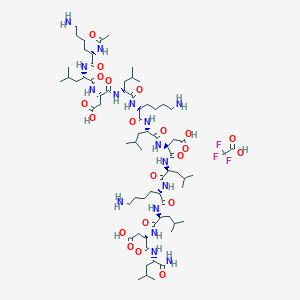

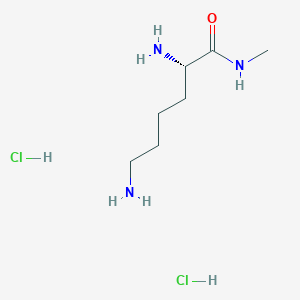
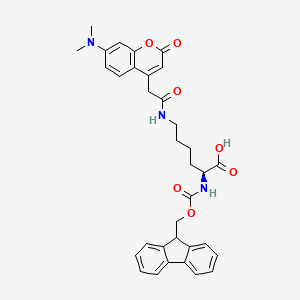
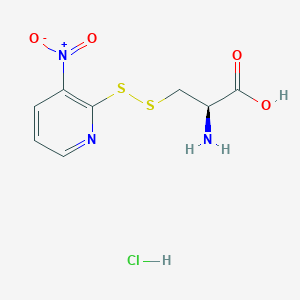
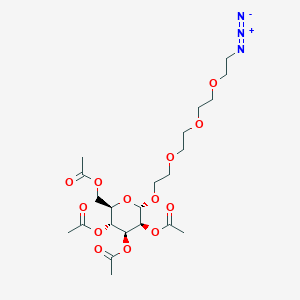
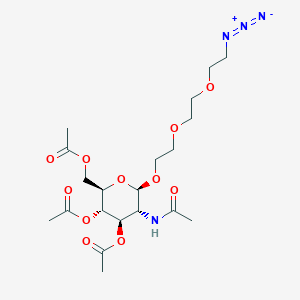
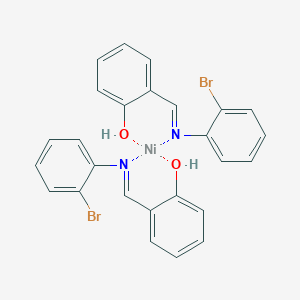
![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
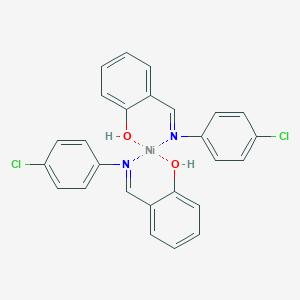
![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
